8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MeoM-IBMX) is a methylxanthine derivative widely employed as a pharmacological tool in scientific research [, , , , , , , , , , , , ]. It is classified as a phosphodiesterase (PDE) inhibitor, specifically targeting the Ca2+/calmodulin-dependent PDE1 family [, , , , , ]. Its primary role in research stems from its ability to inhibit the enzymatic degradation of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to increased intracellular levels of these signaling molecules [, , , , , ].
8-Methoxymethyl-3-isobutyl-1-methylxanthine exerts its biological effects primarily by inhibiting the activity of PDE1 enzymes [, , , , , ]. PDE1 enzymes are responsible for hydrolyzing cAMP and cGMP, thereby regulating their intracellular concentrations [, , , , , ]. By inhibiting PDE1, 8-Methoxymethyl-3-isobutyl-1-methylxanthine prevents the breakdown of cAMP and cGMP, leading to their accumulation within cells [, , , , , ]. Elevated levels of cAMP and cGMP can subsequently activate downstream signaling pathways, ultimately influencing various cellular processes [, , , , , ].
Investigating Cyclic Nucleotide Signaling: Researchers employ 8-Methoxymethyl-3-isobutyl-1-methylxanthine to explore the roles of cAMP and cGMP in various cellular processes, including signal transduction, cell proliferation, differentiation, and inflammation [, , , , , , , , , , ].
Studying PDE1 Function: 8-Methoxymethyl-3-isobutyl-1-methylxanthine serves as a valuable tool for characterizing the specific functions of PDE1 isozymes in different cell types and tissues [, , , , , , , , , , , , ].
Cellular Models of Disease: It is used to establish cellular models of diseases where PDE1 dysregulation is implicated, such as pulmonary arterial hypertension and bladder dysfunction [, , ].
Exploring Potential Therapeutic Targets: Research involving 8-Methoxymethyl-3-isobutyl-1-methylxanthine aids in identifying PDE1 as a potential target for therapeutic interventions in various conditions, including inflammatory diseases and smooth muscle disorders [, , ].
Specificity of PDE1 Inhibition: Further research is needed to determine the precise selectivity profile of 8-Methoxymethyl-3-isobutyl-1-methylxanthine against other PDE isozymes and to develop even more selective PDE1 inhibitors [, ].
In Vivo Applications: Exploring the efficacy and safety of 8-Methoxymethyl-3-isobutyl-1-methylxanthine in animal models of relevant diseases could pave the way for clinical trials [, ].
Combination Therapies: Investigating the potential synergistic effects of 8-Methoxymethyl-3-isobutyl-1-methylxanthine when combined with other therapeutic agents could lead to novel treatment strategies [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: